![molecular formula C19H17F3N2O6 B2981858 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1396873-29-2](/img/structure/B2981858.png)
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While the exact synthesis of this compound is not detailed in the literature, similar compounds have been synthesized via various methods. For instance, 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another method involves the cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and similar compounds in the literature. It likely contains a benzo[d][1,3]dioxol-5-yl group, a hydroxypropyl group, and a 4-(trifluoromethoxy)phenyl group, all connected by an oxalamide linkage .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, similar compounds have been used in the synthesis of anticancer agents, where they undergo reactions such as Pd-catalyzed C-N cross-coupling . They may also undergo reactions with sodium borohydride or rongalite .科学的研究の応用
Organic Synthesis and Catalysis
Mix-and-Heat Benzylation of Alcohols
A stable, neutral organic salt, 2-Benzyloxy-1-methylpyridinium triflate, has been shown to convert alcohols into benzyl ethers upon warming. This methodology underscores the potential utility of similar compounds in organic synthesis, particularly in the benzylation of a wide range of alcohols with good to excellent yield (Poon & Dudley, 2006).
Herbicide Design and Synthesis
Herbicidal Activity of Pyrazole Benzophenone Derivatives
A series of 1-acyl-3-phenyl-pyrazol benzophenones, designed and synthesized for their herbicidal activity, demonstrates the potential of structurally similar compounds in agriculture. These derivatives showed significant herbicidal activity, suggesting the possibility of designing new herbicides based on similar chemical frameworks (Fu et al., 2017).
Antimicrobial Degradation
Electro-Fenton Degradation of Antimicrobials
The electro-Fenton systems' capability to degrade antimicrobials like triclosan and triclocarban suggests a potential application for similar compounds in environmental remediation. These systems utilize hydroxyl radicals for degradation, indicating that compounds with the ability to generate or interact with radicals might be useful in the detoxification of environmental contaminants (Sirés et al., 2007).
Antioxidant Research
Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives
The synthesis and characterization of oxazole-5(4H)-one derivatives underscore the potential antioxidant activity of structurally related compounds. Given the significant inhibition of microsomal ethoxyresorufin-O-deethylase (EROD) activity by these derivatives, similar compounds could be explored for their antioxidant properties and potential therapeutic applications (Kuş et al., 2017).
Complex Formation and Chelation
Complex Formation of ICL670 and Related Ligands with FeIII and FeII
The study on complex formation of ICL670 with iron ions highlights the potential use of structurally related compounds in chelation therapy, especially for conditions such as iron overload. This research area could be relevant for designing new drugs based on similar chemical structures (Steinhauser et al., 2005).
作用機序
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin .
Mode of Action
Compounds with similar structures have been reported to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure . This leads to mitotic blockade and cell apoptosis .
Biochemical Pathways
Similar compounds have been reported to affect the cell cycle, particularly causing arrest at the s phase .
Result of Action
Similar compounds have been reported to induce apoptosis and cause cell cycle arrest .
特性
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O6/c1-18(27,11-2-7-14-15(8-11)29-10-28-14)9-23-16(25)17(26)24-12-3-5-13(6-4-12)30-19(20,21)22/h2-8,27H,9-10H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWAQDXCRPWDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


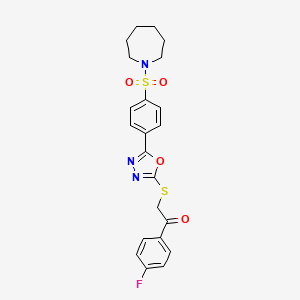
![benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2981780.png)
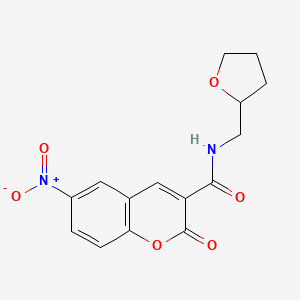
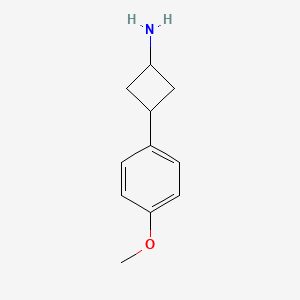
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2981783.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-2-thiophenesulfonohydrazide](/img/structure/B2981784.png)
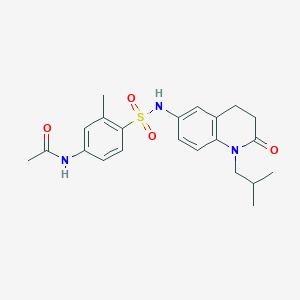
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2981789.png)

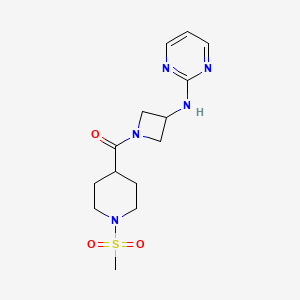
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-methylphenyl)methyl]-2-oxoacetamide](/img/structure/B2981795.png)
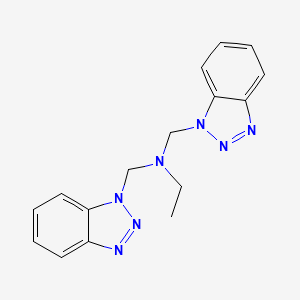
![ethyl 2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2981797.png)